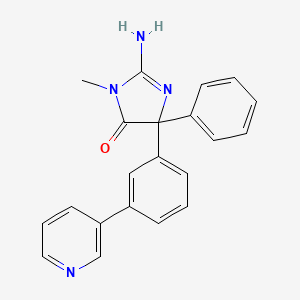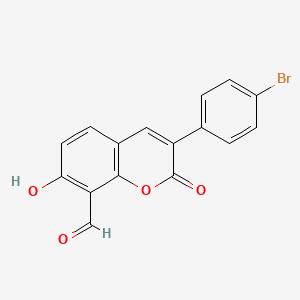![molecular formula C23H17ClN6OS B10836912 4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)
4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9156852, 1” involves the formation of the thieno[3,2-d]pyrimidine core structure. The synthetic route typically includes the following steps:
Formation of the Thieno Ring: This step involves the cyclization of a suitable precursor to form the thieno ring.
Pyrimidine Ring Formation: The thieno ring is then fused with a pyrimidine ring through a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its biological activity.
Industrial Production Methods
Industrial production of “US9156852, 1” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput synthesis and purification techniques .
Chemical Reactions Analysis
Types of Reactions
“US9156852, 1” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine gas and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogens or nitro groups .
Scientific Research Applications
“US9156852, 1” has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying kinase inhibition and as a building block for synthesizing more complex molecules.
Biology: The compound is used in biological assays to study its effects on various cellular pathways.
Medicine: Due to its kinase inhibitory activity, it has potential therapeutic applications in treating diseases such as cancer.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of “US9156852, 1” involves the inhibition of protein kinases. The compound binds to the active site of the kinase, preventing its phosphorylation activity. This inhibition disrupts various signaling pathways within the cell, leading to the desired therapeutic effects. The primary molecular targets include serine/threonine-protein kinases such as B-raf and C-raf .
Comparison with Similar Compounds
Similar Compounds
BDBM185591: Another thieno[3,2-d]pyrimidine derivative with similar kinase inhibitory activity.
BDBM185584: A closely related compound with slight variations in its functional groups.
Uniqueness
“US9156852, 1” stands out due to its high potency and selectivity towards specific kinases. Its unique structural features allow for strong binding affinity and effective inhibition, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C23H17ClN6OS |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H17ClN6OS/c1-12-2-7-16-15(8-9-26-22(16)29-14-5-3-13(24)4-6-14)18(12)30-23(31)17-10-32-20-19(17)27-11-28-21(20)25/h2-11H,1H3,(H,26,29)(H,30,31)(H2,25,27,28) |
InChI Key |
FHPTWZJZWOYCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC(=O)C4=CSC5=C4N=CN=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-Dibenzyl-5-hydroxy-2-oxo-8-pyridin-3-yl-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-propionic acid](/img/structure/B10836831.png)
![3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836839.png)
![N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B10836849.png)
![2-[2-Chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836850.png)
![1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10836861.png)

![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)

![5-[2-(1-Phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B10836886.png)
![4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836894.png)
![2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid](/img/structure/B10836902.png)
![5-(4-Fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836907.png)
![2-[(2-ethoxy-2-oxoethyl)-[2-(6-oxo-5H-purin-9-yl)ethyl]amino]ethylphosphonic acid](/img/structure/B10836909.png)
![N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10836917.png)
